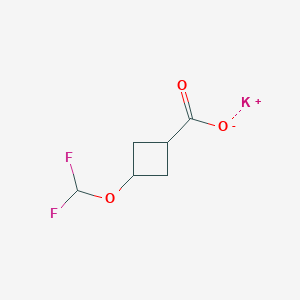
Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C6H8F2O3K It is a potassium salt of 3-(difluoromethoxy)cyclobutane-1-carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate typically involves the reaction of 3-(difluoromethoxy)cyclobutane-1-carboxylic acid with a potassium base, such as potassium hydroxide or potassium carbonate. The reaction is usually carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature conditions to ensure complete conversion to the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality.
化学反応の分析
Types of Reactions
Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed to yield 3-(difluoromethoxy)cyclobutane-1-carboxylic acid and potassium hydroxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. The reactions are typically carried out in organic solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.
Hydrolysis: The reaction is usually carried out in the presence of water or aqueous acid/base solutions at elevated temperatures.
Major Products Formed
Substitution Reactions: Various substituted derivatives of the original compound.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Hydrolysis: 3-(difluoromethoxy)cyclobutane-1-carboxylic acid and potassium hydroxide.
科学的研究の応用
Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Potassium;3-(fluoromethoxy)cyclobutane-1-carboxylate
- Potassium;3-(methoxy)cyclobutane-1-carboxylate
- Potassium;3-(trifluoromethoxy)cyclobutane-1-carboxylate
Uniqueness
Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs
生物活性
Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate (CAS No. 2580209-57-8) is a potassium salt derived from 3-(difluoromethoxy)cyclobutane-1-carboxylic acid. This compound has garnered attention for its potential biological activities, which are primarily attributed to its unique chemical structure and the presence of the difluoromethoxy group. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₈F₂O₃K
- Molecular Weight : 224.19 g/mol
- Structural Features : The presence of the difluoromethoxy group is significant as it influences the compound's reactivity and interaction with biological targets.
The biological activity of this compound is largely dependent on its interaction with specific molecular targets, including enzymes and receptors. The difluoromethoxy group enhances lipophilicity, potentially facilitating membrane permeability and interaction with lipid bilayers. The compound may modulate enzyme activities or receptor functions through:
- Enzyme Inhibition : Binding to active sites or allosteric sites on enzymes, altering their catalytic efficiency.
- Receptor Modulation : Acting as an agonist or antagonist at various receptor sites, which may lead to downstream signaling changes.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. The specific activity of this compound in tumor models remains to be fully elucidated.
- Antimicrobial Properties : Similar fluorinated compounds have shown efficacy against bacterial strains, indicating potential for antimicrobial applications.
- Urease Inhibition : The compound may exhibit urease inhibitory activity, which is relevant for treating conditions like Helicobacter pylori infections.
Research Findings and Case Studies
Recent studies have focused on the pharmacological implications of difluoromethoxy-containing compounds:
特性
IUPAC Name |
potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3.K/c7-6(8)11-4-1-3(2-4)5(9)10;/h3-4,6H,1-2H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICXRYZCTGBMDN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)F)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2KO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













